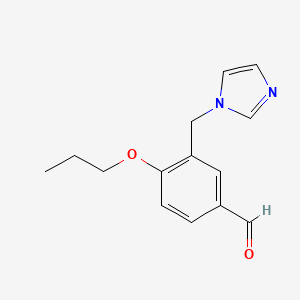

3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives is the cyclization of amido-nitriles under mild conditions . This reaction can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions conducted under various conditions to optimize synthetic efficiency . These methods may include condensation, ring cyclization, and oxidation conversion, among others . The use of catalysts and green chemistry approaches is also common to enhance the sustainability and efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

GABA Receptor Modulation

One of the significant pharmacological applications of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde is its role as a modulator of the GABA_A receptor. GABA_A receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). Compounds similar to this compound have been shown to bind selectively to these receptors, which can lead to anxiolytic and sedative effects. Research indicates that such compounds can enhance the effects of GABA, potentially offering therapeutic benefits for conditions like anxiety, depression, and sleep disorders .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including compounds structurally related to this compound. These compounds have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized and tested against Staphylococcus aureus and Helicobacter pylori, showing promising results in inhibiting bacterial growth .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively in medicinal chemistry. The compound can be synthesized through various methods involving imidazole ring formation and subsequent functionalization with propoxy and aldehyde groups.

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

Case Study 1: CNS Disorders

A study investigated the effects of a compound closely related to this compound on patients with anxiety disorders. The results indicated a significant reduction in anxiety symptoms when administered alongside standard treatment protocols, highlighting its potential as an adjunct therapy .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, derivatives were tested against Helicobacter pylori. The results showed that certain modifications to the imidazole structure enhanced antibacterial efficacy, suggesting that this compound could serve as a template for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Pharmacology | GABA_A receptor modulation | Anxiolytic and sedative effects |

| Antibacterial Activity | Against Staphylococcus aureus and H. pylori | Inhibition of bacterial growth |

| Synthetic Chemistry | Synthesis pathways for derivatives | Enhanced bioactivity through modifications |

Mecanismo De Acción

The mechanism of action of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzaldehyde group may also play a role in the compound’s reactivity and binding affinity to its targets .

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: A simpler compound with a similar imidazole ring structure.

Benzaldehyde: Contains the benzaldehyde group but lacks the imidazole and propoxy substituents.

Propoxybenzene: Features the propoxy group attached to a benzene ring but lacks the imidazole and aldehyde groups.

Uniqueness

3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde is unique due to the combination of its imidazole ring, benzaldehyde group, and propoxy substituent. This unique structure imparts specific chemical and biological properties that are not present in simpler compounds like imidazole or benzaldehyde alone .

Actividad Biológica

3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde is a compound that incorporates an imidazole ring, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde group linked to a propoxy chain and an imidazole moiety. The presence of the imidazole ring is significant as it influences the compound's interaction with various biological targets, including enzymes and receptors.

Imidazole derivatives, including this compound, exhibit multiple mechanisms of action:

- Enzyme Inhibition : Compounds with imidazole rings often act as inhibitors for various enzymes. For instance, they can inhibit enzymes involved in inflammation and tumor growth pathways.

- Receptor Interaction : These compounds can bind to specific receptors, such as GABA_A receptors, modulating their activity and influencing neurotransmission .

Biological Activities

The biological activities attributed to this compound include:

- Antibacterial Activity : Research indicates that imidazole derivatives possess significant antibacterial properties. Studies have shown that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown micromolar activity against A549 (lung cancer) and HeLa (cervical cancer) cells .

- Anti-inflammatory Properties : Imidazole-containing compounds are known to influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives generally includes:

- Absorption : Good absorption characteristics allow these compounds to be effective when administered orally or intravenously.

- Distribution : These compounds often exhibit favorable distribution in biological tissues due to their lipophilic nature.

- Metabolism and Excretion : The metabolism may vary based on structural modifications; however, many imidazole derivatives are metabolized via hepatic pathways and excreted primarily through urine.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antibacterial Study : A study conducted on a series of nitroimidazole derivatives reported effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The results indicated that modifications in the imidazole structure significantly enhanced antibacterial potency .

- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines, with IC50 values in the low micromolar range. This suggests potential for development into anticancer agents .

- Inflammation Model : Experimental models assessing anti-inflammatory effects showed that imidazole derivatives could reduce markers of inflammation in vivo, supporting their potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

3-(imidazol-1-ylmethyl)-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-7-18-14-4-3-12(10-17)8-13(14)9-16-6-5-15-11-16/h3-6,8,10-11H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPHOORCJSVMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.